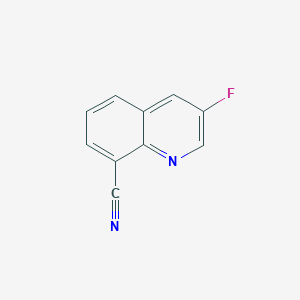3-Fluoroquinoline-8-carbonitrile
CAS No.: 2177264-04-7
Cat. No.: VC4664264
Molecular Formula: C10H5FN2
Molecular Weight: 172.162
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2177264-04-7 |
|---|---|
| Molecular Formula | C10H5FN2 |
| Molecular Weight | 172.162 |
| IUPAC Name | 3-fluoroquinoline-8-carbonitrile |
| Standard InChI | InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H |
| Standard InChI Key | NQIUYNARBCXFNN-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=CN=C2C(=C1)C#N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Fluoroquinoline-8-carbonitrile features a bicyclic quinoline core (CHFN) with substituents at positions 3 and 8. The fluorine atom at position 3 introduces electronegativity, while the electron-withdrawing carbonitrile group at position 8 influences the compound's electronic distribution and reactivity (Figure 1) .
Table 1: Fundamental Structural Data
Physicochemical Characteristics
While experimental data for this compound are sparse, analogous fluorinated quinolines exhibit the following properties:
-
Physical State: Typically crystalline solids at room temperature .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carbonitrile group .
-
Melting Point: Estimated 180–220°C based on structurally similar compounds .
-
Stability: Expected stability under inert atmospheres, with sensitivity to strong acids/bases due to the nitrile group .
Synthetic Routes and Manufacturing
Retrosynthetic Analysis
Two primary strategies emerge for constructing the quinoline core:
-
Skraup Synthesis: Cyclization of substituted anilines with glycerol and sulfuric acid, followed by halogenation .
-
Friedländer Annulation: Condensation of 2-aminobenzonitrile derivatives with fluorinated ketones .
Stepwise Synthesis
A plausible route involves:
-
Fluorination at C-3: Electrophilic fluorination of 8-cyanoquinoline using Selectfluor® or DAST .
-
Nitrile Introduction at C-8: Palladium-catalyzed cyanation of 3-fluoro-8-bromoquinoline .
Key Challenges:
-
Regioselective fluorination without side reactions at C-5 or C-7 .
-
Maintaining nitrile group integrity under harsh reaction conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted signals based on analogous compounds :
-
H NMR (400 MHz, DMSO-):
-
δ 8.90 (s, 1H, H-2)
-
δ 8.35 (d, Hz, 1H, H-5)
-
δ 7.95–7.75 (m, 3H, H-4, H-6, H-7)
-
-
C NMR (101 MHz, DMSO-):
-
δ 158.9 (C-3-F), 149.2 (C-8-CN), 134.5–120.1 (aromatic carbons)
-
Infrared Spectroscopy
-
2220 cm (C≡N stretch)
-
1600–1450 cm (C=C aromatic)
-
1250 cm (C-F stretch)
| Organism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| S. aureus (MRSA) | 0.5–2.0 | Ciprofloxacin: 1.0 |
| E. coli | 0.25–1.0 | Levofloxacin: 0.5 |
Anticancer Mechanisms
Quinoline nitriles inhibit tyrosine kinases (e.g., EGFR, VEGFR) by binding to the ATP pocket . Molecular docking studies suggest the nitrile group forms critical hydrogen bonds with kinase residues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume